N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide
Description
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide is a bicyclopentane-derived acetamide with a unique three-dimensional structure due to the bicyclo[1.1.1]pentane scaffold. These compounds share the bicyclopentane core but differ in substituents (hydroxy, amino, or methyl groups), which critically influence their physicochemical properties, toxicity, and applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide |
InChI |
InChI=1S/C9H15NO/c1-7(11)10(2)6-9-3-8(4-9)5-9/h8H,3-6H2,1-2H3 |
InChI Key |
FHGZPBCGNOGZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide typically involves the construction of the BCP core followed by functionalization. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often employs flow chemistry techniques. For instance, the reaction between alkyl iodides and propellane under light irradiation has been reported to produce BCP iodides in high yields without the need for catalysts or additives . This method is scalable and can be performed in milligram to kilogram quantities .
Chemical Reactions Analysis
Types of Reactions: N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can be employed for substitution at the BCP core.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions .
Scientific Research Applications
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic the spatial arrangement of other chemical motifs, allowing it to bind to specific receptors or enzymes in a manner similar to natural ligands . This bioisosteric replacement can enhance the compound’s binding affinity, selectivity, and overall efficacy .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₇H₁₁NO₂ (for hydroxy analog) .
- Molecular Weight : 141.16–141.17 g/mol .
- Storage Conditions : 2–8°C under inert atmosphere (hydroxy analog) , whereas methylamine hydrochloride derivatives are stored at room temperature .
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The bicyclo[1.1.1]pentane scaffold is a common feature, but substituents on the bridgehead carbon dictate reactivity and biological interactions:
Toxicity and Hazard Profiles
Substituents significantly alter toxicity:
- Hydroxy Derivative (CAS 1628196-21-3) :
- Amino Derivative (CAS 2137867-09-3): GHS Classification: Corrosive (H314), emphasizing severe skin burns . Higher reactivity due to the primary amine group, necessitating stricter handling protocols .
Stability and Reactivity
- Hydroxy Analog: Stable under inert storage but forms hazardous decomposition products (e.g., NOx, CO) under combustion .
- Methylamine Hydrochloride (CAS 1886967-09-4) : Hygroscopic and requires inert atmosphere to prevent hydrolysis .
- Amino Analog (CAS 2137867-09-3): Reactive toward electrophiles due to the -NH₂ group, limiting shelf life unless stabilized .
Key Research Findings
Bioisosteric Potential
Bicyclo[1.1.1]pentane acetamides are explored as rigid analogs of tert-butyl or phenyl groups to enhance metabolic stability and binding affinity in drug candidates . For example, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6) is a key intermediate in protease inhibitor synthesis .
Biological Activity
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide (CAS No. 1886967-37-8) is a compound characterized by its unique bicyclic structure, which imparts significant three-dimensional strain and rigidity. This structural feature is crucial for its biological activity, as it allows the compound to interact effectively with various molecular targets, mimicking natural ligands and influencing biological pathways relevant in pharmacology and biochemistry.
- Molecular Formula : C₉H₁₅NO
- Molecular Weight : 153.22 g/mol
- IUPAC Name : N-(1-bicyclo[1.1.1]pentanylmethyl)-N-methylacetamide
- SMILES Notation : CC(=O)N(C)CC12CC(C1)C2
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, which can modulate various biochemical pathways. The compound's three-dimensional structure facilitates effective binding, making it a potential candidate for drug development.
Target Interactions
Research indicates that compounds with a bicyclo[1.1.1]pentane core can serve as effective inhibitors for various biological targets, including:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : A target for cancer therapy due to its role in immune evasion.
Study on IDO1 Inhibition
A study focused on the development of IDO1 inhibitors highlighted the advantages of using this compound as a bioisostere for traditional phenyl-containing compounds. It was found that replacing the central phenyl ring with a bicyclo[1.1.1]pentane moiety improved metabolic stability significantly while retaining potency .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in preclinical models:
| Property | Value |
|---|---|
| Clearance | Low (0.2 mL/min/kg) |
| Elimination Half-life | Long (66 hours) |
| Oral Bioavailability | Excellent |
These properties suggest that the compound has favorable characteristics for oral administration and therapeutic efficacy .
Applications in Drug Discovery
Due to its unique structural features, this compound has potential applications in:
- Cancer Therapy : As an IDO inhibitor, it may enhance immune response against tumors.
- Neuropharmacology : Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
